2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-phenylpropanamide 2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-phenylpropanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14616452
InChI: InChI=1S/C13H16N4OS/c1-3-11-15-13(17-16-11)19-9(2)12(18)14-10-7-5-4-6-8-10/h4-9H,3H2,1-2H3,(H,14,18)(H,15,16,17)
SMILES:
Molecular Formula: C13H16N4OS
Molecular Weight: 276.36 g/mol

2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-phenylpropanamide

CAS No.:

Cat. No.: VC14616452

Molecular Formula: C13H16N4OS

Molecular Weight: 276.36 g/mol

* For research use only. Not for human or veterinary use.

2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-phenylpropanamide -

Specification

Molecular Formula C13H16N4OS
Molecular Weight 276.36 g/mol
IUPAC Name 2-[(5-ethyl-1H-1,2,4-triazol-3-yl)sulfanyl]-N-phenylpropanamide
Standard InChI InChI=1S/C13H16N4OS/c1-3-11-15-13(17-16-11)19-9(2)12(18)14-10-7-5-4-6-8-10/h4-9H,3H2,1-2H3,(H,14,18)(H,15,16,17)
Standard InChI Key QFQVMFWBDMBXDW-UHFFFAOYSA-N
Canonical SMILES CCC1=NC(=NN1)SC(C)C(=O)NC2=CC=CC=C2

Introduction

The compound 2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-phenylpropanamide represents a class of organic molecules containing a triazole moiety linked to a phenylpropanamide framework via a sulfanyl (thioether) group. This compound is part of the broader family of triazole derivatives, which are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The presence of the 1,2,4-triazole ring and its functional groups makes this compound a promising candidate for pharmaceutical and agrochemical applications.

Synthesis Pathways

The synthesis of 2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-phenylpropanamide typically involves:

  • Formation of the Triazole Ring: This is achieved through cyclization reactions involving hydrazine derivatives and carboxylic acids or their derivatives.

  • Thioether Linkage Formation: The sulfur atom is introduced via nucleophilic substitution using thiols.

  • Amide Bond Formation: Coupling reactions between the triazole-sulfur intermediate and phenylpropanoyl chloride or similar reagents yield the final compound.

Analytical Characterization

To confirm the structure and purity of 2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-phenylpropanamide, the following analytical techniques are commonly employed:

TechniquePurpose
1H NMRIdentification of proton environments in the molecule .
13C NMRConfirmation of carbon skeleton and functional groups .
Mass Spectrometry (MS)Determination of molecular weight and fragmentation pattern .
IR SpectroscopyDetection of functional groups like amides (C=O stretch) and sulfanyl (S-H stretch).

Applications and Future Prospects

Applications:

  • Pharmaceuticals: Potential for development as antifungal or anticancer agents due to its triazole core.

  • Agrochemicals: Possible use as fungicides or herbicides given triazoles' broad-spectrum activity.

Future Research Directions:

  • Optimization of synthetic routes to improve yield and reduce costs.

  • In-depth biological evaluation against specific pathogens or cancer cell lines.

  • Structural modifications to enhance potency and selectivity.

Comparative Analysis with Structural Analogs

To better understand the potential of this compound, it can be compared with structurally similar molecules:

Compound NameKey DifferencesReported Activity
2-{[4-Ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-(2-hydroxy-naphthalen)]Methoxy substitution on phenyl groupAnticancer activity .
N-(3-Cyano-benzothiophen)-acetamideBenzothiophene instead of triazoleAnti-inflammatory activity .

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